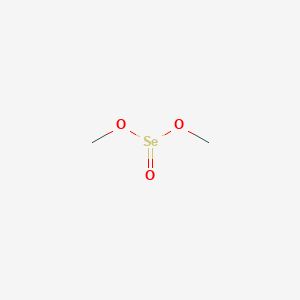

Dimethyl selenite

Description

Overview of Organoselenium Chemistry and its Significance

Organoselenium chemistry, the study of compounds containing carbon-selenium bonds, is a field of growing importance. wikipedia.org These compounds are noted for their unique reactivity and have found applications in various scientific domains. wikipedia.orgresearchgate.net Initially, research in this area was heavily focused on the antioxidant properties of organoselenium compounds. tandfonline.comnih.gov However, over the last two decades, the scope has expanded to include the synthesis of compounds with a wide range of biological activities, making them valuable for medicinal chemistry. tandfonline.comnih.govtandfonline.com The versatility of organoselenium reagents has also established them as crucial tools in modern organic synthesis. researchgate.net

From a biological perspective, selenium's role evolved from being considered merely toxic to being recognized as an essential micronutrient for many organisms, including humans, after its discovery in enzymes like glutathione (B108866) peroxidase. tandfonline.com This understanding spurred further interest in the synthesis and properties of organoselenium compounds, particularly due to their lower toxicity compared to inorganic selenium species. tandfonline.com

Classification and Nomenclature of Dimethyl Selenide (B1212193) and Related Species

Organoselenium compounds are classified based on the functional group containing selenium. ontosight.ai The nomenclature often follows that of analogous sulfur compounds. ucalgary.ca Selenium can exist in several oxidation states, including -2, +2, +4, and +6, with Se(II) being the most common in organoselenium chemistry. wikipedia.org

Dimethyl Selenide ((CH₃)₂Se): The Simplest Selenoether

Dimethyl selenide, with the chemical formula (CH₃)₂Se, is the simplest selenoether, which are the selenium equivalents of ethers. wikipedia.orgontosight.ai It is a volatile and flammable liquid with a characteristic garlic-like odor. ontosight.ainih.gov This compound is naturally produced by microorganisms and is a key player in the biogeochemical cycling of selenium. ontosight.ai Its high volatility facilitates the movement of selenium from soil and water into the atmosphere. ontosight.ai

Dimethyl Selenone ((CH₃)₂SeO₂): Oxidized Analog of Dimethyl Selenide

Dimethyl selenone ((CH₃)₂SeO₂) is the oxidized counterpart of dimethyl selenide and is classified as a selenone. nih.govresearchgate.net It can be synthesized by oxidizing dimethyl selenide, for instance, with an excess of 3-chloroperoxybenzoic acid in a methylene (B1212753) chloride solution. edubirdie.comshsu.edu The successful synthesis and characterization of dimethyl selenone have been confirmed through techniques like Fourier transform infrared spectroscopy, nuclear magnetic resonance spectroscopy, and elemental analysis. shsu.edu

Dimethyl Diselenide ((CH₃)₂Se₂): Dimeric Form

Dimethyl diselenide ((CH₃)₂Se₂) is an organoselenium compound that exists as a dimer. researchgate.netnih.gov Diselenides are the selenium analogs of disulfides and peroxides. wikipedia.org They serve as stable precursors for more reactive organoselenium reagents. wikipedia.org Dimethyl diselenide has been detected in plants of the onion family. nih.gov

Contextualization within Biogeochemical Selenium Cycling

Organoselenium compounds, particularly volatile species like dimethyl selenide, are central to the biogeochemical cycling of selenium. ontosight.airesearchgate.net This cycle involves the transformation of selenium between inorganic and organic forms through various environmental compartments. nih.govnih.gov

Microorganisms play a crucial role in this cycle by converting inorganic selenium forms, such as selenite (B80905) and selenate (B1209512), into volatile methylated compounds like dimethyl selenide and dimethyl diselenide. oup.com This process of volatilization is a significant pathway for the removal and transport of selenium in the environment. acs.orgjst.go.jp The rate of selenium volatilization is influenced by several environmental factors, including temperature, pH, moisture, and microbial activity. acs.orgjst.go.jp For instance, higher temperatures have been shown to increase the rate of selenium volatilization from water and sediment. acs.org

Volatile organic selenium compounds, primarily dimethyl selenide, are released into the atmosphere from both terrestrial and marine environments. mdpi.comcmos.ca In the atmosphere, they undergo chemical transformations before being redeposited onto land and water, thus continuing the cycle. mdpi.comcmos.ca This natural process is essential for the global distribution of selenium. ontosight.ai

Structure

2D Structure

Properties

Molecular Formula |

C2H6O3Se |

|---|---|

Molecular Weight |

157.04 g/mol |

IUPAC Name |

dimethyl selenite |

InChI |

InChI=1S/C2H6O3Se/c1-4-6(3)5-2/h1-2H3 |

InChI Key |

NTEFHFJOCXLHIX-UHFFFAOYSA-N |

Canonical SMILES |

CO[Se](=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for Dimethyl Selenium Compounds

Chemical Synthesis of Dimethyl Selenide (B1212193)

The synthesis of symmetrical selenides, such as dimethyl selenide, is most commonly achieved through the alkylation of alkali metal selenide salts. wikipedia.org This method provides a direct and efficient route to the desired dialkyl selenide.

Alkylation of Alkali Metal Selenide Salts

The primary strategy for synthesizing symmetrical dialkyl selenides involves the double alkylation of alkali metal salts derived from hydrogen selenide. thieme-connect.de The process begins with the in-situ formation of a nucleophilic selenium species, such as sodium selenide (Na₂Se), which then reacts with an appropriate alkylating agent. wikipedia.orgmdpi.com This nucleophilic substitution reaction effectively attaches two alkyl groups to the selenium atom, yielding the final selenide product.

Precursors and Reaction Conditions

The successful synthesis of dimethyl selenide via this pathway relies on the careful selection of precursors and optimization of reaction conditions.

Precursors:

Selenium Source: Elemental selenium (Se) powder is the typical starting material. thieme-connect.demdpi.com

Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) is a common reducing agent used to convert elemental selenium into a reactive selenide anion (Se²⁻). thieme-connect.demdpi.com

Alkali Metal Source: The reducing agent itself, like NaBH₄, provides the alkali metal counter-ion (Na⁺). mdpi.com

Alkylating Agent: For the synthesis of dimethyl selenide, a methyl halide such as methyl iodide is used. google.com Other alkyl halides, like benzyl (B1604629) bromide, are also used for creating different symmetrical selenides. mdpi.com

Reaction Conditions: The synthesis is typically a two-step, one-pot process. First, elemental selenium is reduced by sodium borohydride in a suitable solvent system to form sodium selenide. mdpi.com Subsequently, the alkylating agent is added to the resulting solution to form the dialkyl selenide. mdpi.com Studies have optimized conditions for these reactions, noting that the stoichiometric ratio between the selenium source and the reducing agent is crucial for achieving high purity and selectivity. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Selenium Source | Elemental Selenium (Se) | mdpi.com |

| Reducing Agent | Sodium Borohydride (NaBH₄) | mdpi.com |

| Alkylating Agent | Alkyl Halide (e.g., Methyl Iodide) | google.com |

| Solvent System | Water (H₂O), often with a co-solvent like Tetrahydrofuran (THF) | mdpi.com |

| Temperature | Room temperature up to 50 °C | mdpi.com |

| Reaction Time | 1 hour for reduction; 2-48 hours for alkylation | mdpi.com |

Chemical Synthesis of Dimethyl Selenone

Dimethyl selenone ((CH₃)₂SeO₂) is synthesized through the oxidation of its corresponding selenide, dimethyl selenide. lookchem.com This transformation requires potent oxidizing agents, as the selenium atom in the intermediate selenoxide is relatively difficult to oxidize further. lookchem.com

Oxidation of Dimethyl Selenide with Peroxy Acids

Peroxy acids, particularly meta-chloroperoxybenzoic acid (m-CPBA), have proven to be effective reagents for the oxidation of dialkyl selenides to their corresponding selenones. lookchem.com The reaction proceeds in two stages: an initial, instantaneous formation of the selenoxide, followed by a slower oxidation to the selenone. lookchem.com This method allows for the high-yield synthesis of various di-(primary-alkyl) selenones. lookchem.com

Comparative Studies of Oxidizing Agents

Several oxidizing agents have been studied for the conversion of dimethyl selenide to dimethyl selenone, with markedly different outcomes.

3-Chloroperoxybenzoic acid (m-CPBA): This peroxy acid is highly efficient for oxidizing dimethyl selenide to dimethyl selenone. shsu.eduedubirdie.com Research indicates that yields are notably higher when using m-CPBA compared to other oxidants like potassium permanganate (B83412). shsu.eduedubirdie.com

Potassium permanganate (KMnO₄): While useful for synthesizing certain aryl alkyl selenones, potassium permanganate tends to cause overoxidation with dimethyl selenide, making it an unsuitable reagent for producing dimethyl selenone. lookchem.comrsc.org

Hydrogen peroxide (H₂O₂): Hydrogen peroxide can oxidize dimethyl selenide to dimethyl selenoxide but is generally incapable of achieving the second oxidation step to form dimethyl selenone, even with extended reaction times or under forcing conditions. lookchem.comrsc.org Other oxidants like sodium periodate (B1199274) and ozone also show limitations, either stopping at the selenoxide stage or yielding the selenone in low amounts. lookchem.com

| Oxidizing Agent | Effectiveness on Dimethyl Selenide | Outcome | Reference |

|---|---|---|---|

| 3-Chloroperoxybenzoic acid (m-CPBA) | High | Efficiently forms Dimethyl Selenone | lookchem.comshsu.eduedubirdie.com |

| Potassium permanganate (KMnO₄) | Low | Causes overoxidation; not suitable | lookchem.com |

| Hydrogen peroxide (H₂O₂) | None (for selenone) | Forms Dimethyl Selenoxide only | lookchem.comrsc.org |

Optimization of Synthetic Parameters

To maximize the yield and purity of dimethyl selenone, synthetic parameters for the oxidation of dimethyl selenide with m-CPBA have been systematically optimized.

Solvent: Methylene (B1212753) chloride is a commonly used solvent for this transformation, in which both the selenide and the m-CPBA are dissolved. shsu.eduedubirdie.com

Temperature: The reaction is typically conducted at a controlled temperature, with studies reporting successful synthesis at 20°C. shsu.eduedubirdie.com

Stoichiometry: The molar ratio of the oxidant to the selenide is a critical parameter. An optimal ratio of 3:1 (m-CPBA to dimethyl selenide) has been identified to drive the reaction to completion. shsu.eduedubirdie.com Using an excess of the oxidizing agent can increase the rate of the second oxidation step (selenoxide to selenone), which helps to minimize competing side reactions. lookchem.com The reaction is stirred for a period, such as two hours, to ensure the full conversion to dimethyl selenone. edubirdie.com

Biogenic and Enzymatic Synthesis of Dimethyl Selenide and Dimethyl Diselenide

The transformation of inorganic selenium into methylated derivatives, such as dimethyl selenide and dimethyl diselenide, is a critical process in various biological systems. This biotransformation is primarily achieved through two main routes: microbial biomethylation in the environment and enzymatic conversion within mammalian systems. These pathways serve as natural detoxification mechanisms, converting more toxic inorganic selenium species into less harmful, volatile organic forms.

Microbial Biomethylation of Inorganic Selenium (Selenate and Selenite)

Microorganisms play a pivotal role in the biogeochemical cycling of selenium by converting inorganic forms like selenate (B1209512) (SeO₄²⁻) and selenite (B80905) (SeO₃²⁻) into volatile methylated compounds, predominantly dimethyl selenide (DMSe) and to a lesser extent, dimethyl diselenide (DMDSe). nih.govnih.govasm.org This process, known as biomethylation, is considered a detoxification mechanism, as the resulting volatile compounds are significantly less toxic than their inorganic precursors. nih.govoieau.fr The biomethylation of selenium has been observed in various environments, including soil, sediment, and water, highlighting its widespread importance. nih.govoieau.fr

The general pathway involves the reduction of selenate and selenite to selenide (Se²⁻), which is then subject to methylation. nih.govasm.org While the complete sequence of reactions and all intermediates are still under investigation, it is understood that both reduction and methylation steps are essential for the conversion of selenium oxyanions into volatile forms. asm.orgasm.org

Role of Specific Microorganisms (e.g., Pseudomonas fluorescens, Rhodobacter sphaeroides)

A diverse range of bacteria and fungi are capable of methylating selenium. asm.org Among bacteria, species from the Proteobacteria group, such as Pseudomonas, Aeromonas, and Rhodobacter, have been identified as significant contributors to selenium biomethylation. nih.gov

Pseudomonas fluorescens, particularly strain K27 isolated from a selenium-contaminated site, has been extensively studied for its ability to reduce and methylate selenium oxyanions. edubirdie.comshsu.eduoup.comphotobiology.com This bacterium can convert both selenate and selenite into volatile compounds like dimethyl selenide and dimethyl diselenide. nih.govoup.com Studies have shown that P. fluorescens K27 produces significantly more volatile selenium compounds when dimethyl selenone is provided as a substrate compared to selenate, suggesting that dimethyl selenone could be an intermediate in the biomethylation pathway. edubirdie.comoup.com

Rhodobacter sphaeroides, a purple nonsulfur bacterium, is another key organism in selenium metabolism. asm.orgnih.govshsu.edu It can tolerate high concentrations of both selenate and selenite and is capable of reducing these oxyanions. nih.gov While volatilization is not the primary fate of selenium in R. sphaeroides under phototrophic conditions, the organism does produce reduced volatile selenium, with higher production observed in the light. nih.gov The majority of the selenium taken up by R. sphaeroides is converted to organic forms and elemental selenium. nih.gov

The following table summarizes the selenium transformation capabilities of these microorganisms:

| Microorganism | Selenium Substrate(s) | Key Products | References |

| Pseudomonas fluorescens K27 | Selenate, Selenite, Dimethyl selenone | Dimethyl selenide, Dimethyl diselenide, Elemental selenium | nih.govedubirdie.comshsu.eduoup.com |

| Rhodobacter sphaeroides | Selenate, Selenite | Organic selenium forms, Elemental selenium, Volatile selenium | asm.orgnih.govshsu.edu |

Intermediate Species in Biomethylation Pathways

The precise pathways of microbial selenium biomethylation are complex and can vary between different microorganisms. However, several key intermediate species have been proposed and identified. The process generally begins with the reduction of selenate and selenite. Selenate is first reduced to selenite, which is then further reduced to elemental selenium (Se⁰) and subsequently to selenide (H₂Se or HSe⁻). nih.govasm.org

Once selenide is formed, it enters a methylation pathway. Proposed intermediates in this stage include:

Methaneselenol (CH₃SeH): A volatile and reactive intermediate.

Dimethyl selenone ((CH₃)₂SeO₂): This compound has been suggested as a possible intermediate, as its addition to cultures of Pseudomonas fluorescens K27 resulted in a significant increase in the production of dimethyl selenide and dimethyl diselenide. nih.govedubirdie.com

Selenodiglutathione (B1680944) (GS-Se-SG): Formed from the reaction of selenite with glutathione (B108866). preprints.org

The Challenger pathway, one of the earliest proposed models for fungal methylation of selenite, involves a series of alternating reduction and methylation steps. asm.org Another proposed pathway by Doran suggests the initial reduction of selenite to elemental selenium and then to selenide before methylation to dimethyl selenide. asm.org

The following table outlines some of the proposed intermediate species in microbial selenium biomethylation:

| Intermediate Species | Precursor(s) | Subsequent Product(s) | Proposed Pathway/Organism | References |

| Selenite (SeO₃²⁻) | Selenate (SeO₄²⁻) | Elemental Selenium (Se⁰), Selenide (H₂Se) | General | nih.govasm.org |

| Elemental Selenium (Se⁰) | Selenite (SeO₃²⁻) | Selenide (H₂Se) | Doran Pathway (Corynebacterium) | asm.org |

| Selenide (H₂Se) | Elemental Selenium (Se⁰), Selenite (SeO₃²⁻) | Methaneselenol, Dimethyl selenide | General | asm.orgpreprints.org |

| Methaneselenol (CH₃SeH) | Selenide (H₂Se) | Dimethyl selenide | General | asm.org |

| Dimethyl selenone ((CH₃)₂SeO₂) | Selenite (SeO₃²⁻) | Dimethyl selenide, Dimethyl diselenide | Pseudomonas fluorescens K27 | nih.govedubirdie.com |

Factors Influencing Microbial Production (e.g., pH, organic matter, microbial activity)

The efficiency of microbial selenium volatilization is influenced by several environmental factors. The presence of organic matter, for instance, can enhance the process by providing a carbon source for the microorganisms. tandfonline.com The physical and chemical properties of the soil, such as pH and redox potential, also play a crucial role in selenium availability and microbial activity. researchgate.net

Key factors include:

Moisture: Continuously moist conditions have been shown to result in higher rates of selenium volatilization compared to cycles of wetting and drying. tandfonline.com

Aeration: While some studies suggest anaerobic conditions can increase the evolution of dimethyl selenide, aeration can also promote volatilization by increasing the availability of selenium to methylating microbes. tandfonline.com

Mixing: Continuous mixing of soil or sediment can enhance volatilization by improving the contact between microorganisms and selenium. tandfonline.com

Aggregate Size: An optimal soil aggregate size (e.g., 0.53 mm) has been found to promote the highest rates of selenium volatilization. tandfonline.com

Enzymatic Conversion in Mammalian Systems (e.g., Rat Liver and Kidney Cell-Free Systems)

In mammals, the methylation of selenium is a key detoxification pathway that converts inorganic selenium into less toxic, excretable forms. preprints.org This process primarily occurs in the liver and kidneys and involves a series of enzymatic reactions. cabidigitallibrary.orgbrill.com Selenate is first reduced to selenite, which is then further reduced to hydrogen selenide (H₂Se) via reactions involving glutathione. cabidigitallibrary.org This hydrogen selenide can then be methylated. preprints.org

Involvement of Specific Enzymes (e.g., Se-methyltransferase, glutathione reductase)

Several key enzymes are involved in the mammalian metabolism and methylation of selenium compounds.

Se-methyltransferase (more specifically, selenocysteine (B57510) methyltransferase or SMT) plays a crucial role in methylating selenium compounds. ontosight.aisrce.hr This enzyme catalyzes the transfer of a methyl group, typically from S-adenosylmethionine (SAM), to a selenium-containing compound, such as selenocysteine, to produce methylated derivatives. ontosight.aisrce.hr Another related enzyme activity, selenol Se-methyltransferase , specifically methylates selenols (compounds with a Se-H group). ontosight.ai

Glutathione reductase (GR) is another vital enzyme in selenium metabolism. preprints.orgnih.gov It catalyzes the reduction of oxidized glutathione (GSSG) to its reduced form (GSH). oup.commdpi.com GSH is essential for the reduction of selenite to hydrogen selenide, a key step preceding methylation. preprints.orgoup.com Glutathione reductase can also directly or indirectly facilitate the reduction of selenodiglutathione (GS-Se-SG), an intermediate formed from selenite and GSH. preprints.orgoup.com The thioredoxin reductase system has also been implicated in the reduction of selenite to hydrogen selenide. oup.comresearchgate.net

The following table summarizes the roles of these key enzymes in mammalian selenium methylation:

| Enzyme | Function in Selenium Metabolism | Substrate(s) | Product(s) | References |

| Se-methyltransferase | Catalyzes the methylation of selenium compounds. | Selenocysteine, S-adenosylmethionine | Methylselenocysteine | ontosight.aisrce.hr |

| Selenol Se-methyltransferase | Methylates selenols. | Selenols, S-adenosylmethionine | Methylselenol | ontosight.ai |

| Glutathione Reductase (GR) | Reduces oxidized glutathione (GSSG) to GSH, which is required for the reduction of selenite. Can also reduce selenodiglutathione. | GSSG, NADPH, Selenodiglutathione (indirectly) | GSH, NADP+, Hydrogen selenide (indirectly) | preprints.orgnih.govoup.commdpi.com |

Role of Co-factors (e.g., GSH, NADPH, S-adenosylmethionine)

The enzymatic synthesis of dimethyl selenide from inorganic selenite is a complex process that relies on the presence and interplay of several essential non-protein molecules, or co-factors. These molecules are crucial for the reduction of selenite and the subsequent methylation steps. Key co-factors include glutathione (GSH), NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate), and S-adenosylmethionine (SAM).

Glutathione (GSH): As an abundant intracellular thiol, GSH plays a primary role in the initial reduction of selenite. Selenite reacts with GSH non-enzymatically to form selenodiglutathione (GS-Se-SG). preprints.org This adduct is a critical intermediate that is then further metabolized. plos.org The reduction of selenite is facilitated by GSH, glutaredoxins, and glutathione reductase. researchgate.net In canine mammary cells, intracellular GSH levels were found to be inversely related to the degree of growth inhibition caused by selenite, suggesting that GSH is integral to the selenium detoxification process that produces dimethyl selenide. nih.gov The reaction between selenite and GSH can ultimately lead to the formation of hydrogen selenide (H₂Se), a key precursor for methylation. nih.gov

NADPH: This co-factor is the primary source of reducing equivalents (electrons) for many of the enzymatic reactions in the pathway. researchgate.net Glutathione reductase, an enzyme central to the process, utilizes NADPH to reduce the oxidized form of glutathione (GSSG) and to break down the GS-Se-SG intermediate, a vital step in forming hydrogen selenide. preprints.orgnih.gov Studies on rat liver and kidney cell-free systems have shown that a NADPH-generating system is a requirement for the synthesis of dimethyl selenide from selenite. nih.gov The oxidation of NADPH is stoichiometrically linked to the process, serving as a measure of the reaction's progress. plos.orgebi.ac.uk The thioredoxin/thioredoxin reductase system can also reduce selenite precursors, a process that consumes NADPH. mdpi.com

S-adenosylmethionine (SAM): SAM serves as the universal methyl group donor for the methylation reactions that convert the reduced selenium intermediate (hydrogen selenide) into dimethyl selenide. nih.govresearchgate.net The metabolic detoxification of selenite involves a series of SAM-dependent methylation steps. nih.govresearchgate.net Enzymes known as methyltransferases catalyze the transfer of a methyl group from SAM to the selenium substrate. preprints.org The importance of SAM is highlighted by studies where its depletion or the inhibition of methyltransferases halts the production of dimethyl selenide. nih.govresearchgate.net In cell extracts, the addition of SAM has been shown to enhance the methylation of inorganic selenium compounds. asm.orgresearchgate.net

Table 1: Role of Key Co-factors in Dimethyl Selenide Synthesis

| Co-factor | Primary Role | Mechanistic Detail |

|---|---|---|

| Glutathione (GSH) | Initial reduction of selenite | Reacts with selenite to form selenodiglutathione (GS-Se-SG), an intermediate for further reduction. preprints.orgresearchgate.net |

| NADPH | Source of reducing power | Provides electrons for glutathione reductase and thioredoxin reductase to regenerate reduced thiols and reduce selenium intermediates. preprints.orgnih.govmdpi.com |

| S-adenosylmethionine (SAM) | Methyl group donor | Provides the methyl groups transferred by methyltransferase enzymes to hydrogen selenide to form dimethyl selenide. preprints.orgnih.govresearchgate.net |

Mechanistic Aspects of in vitro Enzymatic Pathways

The synthesis of dimethyl selenide from sodium selenite has been extensively studied using in vitro systems, primarily with cell-free extracts from mammalian tissues like the liver and kidneys. nih.govacs.orgnih.gov These studies have elucidated a multi-step enzymatic pathway involving components from different cellular compartments.

Once hydrogen selenide is formed, it becomes the substrate for methylation. This step is catalyzed by methyltransferase enzymes, which utilize S-adenosylmethionine (SAM) as the methyl donor. preprints.orgnih.gov Research using rat liver fractions has identified distinct protein fractions responsible for these activities. A soluble fraction (cytosol) was found to contain the enzymes necessary for producing hydrogen selenide, while a microsomal fraction contained a highly active Se-methyltransferase. nih.govnih.gov This microsomal enzyme, possibly a dithiol protein, is particularly sensitive to inhibition by arsenite. nih.gov

Further characterization of the enzymes involved has revealed a thioether S-methyltransferase responsible for the final methylation step in selenium detoxification. researchgate.netnih.gov This enzyme, purified from mouse lung, is a monomer with a molecular weight of approximately 28,000 Daltons. nih.gov It exhibits optimal activity at a pH of 6.3 and has high affinity for its substrates, with Km values of 0.4 µM for dimethyl selenide (in the context of further methylation to trimethylselenonium (B1202040) ion) and 1.0 µM for SAM. nih.gov

Table 2: Key Enzymes and Cellular Fractions in Dimethyl Selenide Synthesis

| Enzyme / Fraction | Cellular Location | Function | Key Findings |

|---|---|---|---|

| Glutathione Reductase | Soluble fraction (Cytosol) | Catalyzes the NADPH-dependent reduction of selenium-glutathione intermediates to form hydrogen selenide. preprints.orgnih.gov | Activity is crucial for providing the substrate for methylation. nih.gov |

| Se-methyltransferase | Microsomal fraction | Methylates hydrogen selenide using S-adenosylmethionine (SAM) to produce dimethyl selenide. nih.govnih.gov | Highly sensitive to arsenite inhibition; activity can be induced by diet. nih.govnih.gov |

| Thioether S-methyltransferase | Primarily Cytosol (Lung, Liver) | Catalyzes the methylation of thioethers and selenoethers, including the conversion of dimethyl selenide to trimethylselenonium ion. researchgate.netnih.gov | Monomeric protein with a molecular weight of 28 kDa and a pH optimum of 6.3. nih.gov |

Formation in Environmental Remediation Contexts

The formation of dimethyl selenide is a significant process in environmental settings, where it plays a role in the biogeochemical cycling and bioremediation of selenium. asm.orgtaylorandfrancis.com Bioremediation strategies often leverage the ability of microorganisms to transform toxic, soluble selenium oxyanions like selenate (SeO₄²⁻) and selenite (SeO₃²⁻) into less toxic and volatile forms, primarily dimethyl selenide. asm.orgmdpi.com This process, known as volatilization or biomethylation, effectively removes selenium from contaminated soils and waters by transferring it to the atmosphere. researchgate.nettaylorandfrancis.com

A wide range of microorganisms, including bacteria and fungi found in soil and sewage sludge, are capable of methylating selenium. asm.orgasm.orgtaylorandfrancis.com Species of Penicillium, Aspergillus, Corynebacterium, and Pseudomonas have been identified as potent selenium methylators. asm.orgasm.orgtaylorandfrancis.com The pathway in these microbes is analogous to that in mammals, involving the reduction of selenite to a selenide intermediate, followed by enzymatic methylation. asm.orgosti.gov

In soil, the rate of dimethyl selenide formation is influenced by several environmental factors. These include soil moisture content, temperature, pH, and the availability of organic matter, which can serve as a source of methyl groups and energy for microbial activity. taylorandfrancis.commdpi.com For instance, the presence of organic materials and proteins is preferred by the fungal species that carry out methylation. taylorandfrancis.com Studies have shown that amending soil with organic compounds can enhance the rate of selenium volatilization. The conversion of inorganic selenium to volatile dimethyl selenide can be substantial, with some experiments showing that a significant percentage of added selenite is transformed and released from the soil over time. acs.org This microbial transformation is a key detoxification process, as dimethyl selenide is estimated to be 500 to 700 times less toxic than selenite and selenate. asm.orgtaylorandfrancis.com

Table 3: Factors Influencing Dimethyl Selenide Formation in the Environment

| Factor | Influence on Formation | Reference |

|---|---|---|

| Microbial Activity | Primary driver of selenium methylation in soil and water. Bacteria and fungi convert selenite to dimethyl selenide. | asm.orgtaylorandfrancis.com |

| Selenium Species | Selenite is often more readily methylated than selenate by microorganisms. | asm.orgosti.gov |

| Organic Matter | Provides carbon and energy sources for methylating microbes, enhancing volatilization rates. | taylorandfrancis.com |

| Soil Moisture | Affects microbial activity and the diffusion of volatile compounds. | mdpi.com |

| Temperature & pH | Controls the rate of microbial metabolism and enzymatic reactions involved in methylation. | mdpi.com |

Chemical Reactivity and Mechanistic Investigations of Dimethyl Selenium Compounds

Oxidation Reactions

Oxidation reactions are critical in determining the environmental fate of volatile selenium compounds like dimethyl selenide (B1212193). Atmospheric oxidants, such as hydroxyl radicals and halogen atoms, initiate transformation processes that lead to less volatile and more oxidized selenium species.

The reaction between dimethyl selenide and the hydroxyl radical (OH•) is a key atmospheric process. Quantum chemistry calculations have been employed to study the mechanisms of this reaction, revealing the formation of intermediate complexes that precede decomposition into various products.

Theoretical studies show that the interaction between dimethyl selenide ((CH₃)₂Se) and the OH radical leads to the formation of an addition complex, (CH₃)₂Se•OH. This intermediate is a crucial step in the oxidation pathway. Following its formation, this complex can undergo further decomposition to yield products such as methylselanylmethanol (CH₃SeOH) and a methyl radical (CH₃), or it can lead to the formation of a methylselenomethyl radical (CH₃SeCH₂) and water (H₂O). These reactions are vital in the atmospheric transformation of volatile selenium species.

Quantum chemistry calculations have provided a detailed understanding of the reaction mechanisms for dimethyl selenide with the OH radical. These studies, using methods like the MP2 level for structure optimization and Gaussian-4 for electronic energies, have identified the formation of addition complexes as key intermediates. The subsequent decomposition of these complexes dictates the final oxidation products. This theoretical framework suggests that the initial addition of the OH radical to the selenium atom is the primary step, which then governs the subsequent chemical pathways and the eventual formation of more oxidized selenium compounds in the atmosphere. The estimated atmospheric lifetime of dimethyl selenide, considering its reaction with OH radicals, is approximately 2.7 to 3 hours.

Halogen atoms and molecules are also significant oxidants for dimethyl selenide, particularly in marine environments. The reactions are typically very fast and proceed through the formation of adducts.

The gas-phase reaction between dimethyl selenide and chlorine atoms is extremely rapid. The second-order rate coefficient for this reaction has been determined for the first time to be (5.0 ± 1.4) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. This fast reaction rate indicates that reactions with chlorine atoms are a significant loss process for atmospheric dimethyl selenide, comparable in importance to reactions with OH and NO₃ radicals and ozone.

In aqueous solutions, the reactions with bromine species are also very fast. The apparent second-order rate constant for the reaction of dimethyl selenide with hypobromous acid (HOBr) at pH 8 is (7.1 ± 0.7) × 10⁷ M⁻¹ s⁻¹.

Below is an interactive data table summarizing the kinetic data for these reactions.

| Reactant | Oxidant | Rate Coefficient/Constant | Conditions |

| Dimethyl Selenide | Cl atom | (5.0 ± 1.4) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | Gas Phase, 298 K |

| Dimethyl Selenide | HOBr | (7.1 ± 0.7) × 10⁷ M⁻¹ s⁻¹ | Aqueous, pH 8 |

Kinetic data analysis suggests that the dominant pathway for the reaction of chlorine atoms with dimethyl selenide involves the addition of the Cl atom to the selenium atom, forming a CH₃Se(Cl)CH₃ adduct. Theoretical calculations support this, showing that the formation of this adduct is highly exothermic, with a reaction enthalpy (ΔrH) of -111.4 kJ mol⁻¹ at 298 K.

However, the stability of this adduct under atmospheric conditions is limited. Although the estimated rate constant for the thermal decomposition of the selenium adduct back to the reactants is low (5 × 10⁻⁵ s⁻¹), the adduct is initially formed in a highly excited state. Calculations suggest that this excited adduct will not be stabilized under atmospheric pressures but will instead decompose to yield methylselanyl chloride (CH₃SeCl) and a methyl radical (CH₃). This decomposition process is calculated to be exothermic by 5.8 kJ mol⁻¹ with respect to the initial reactants.

Reactions with Halogen Atoms (Cl, Br) and Molecular Halogens (Cl₂, Br₂, I₂)

Decomposition Pathways of Adducts

Quantum chemistry calculations reveal that the reaction between dimethyl selenide (DMSe) and the hydroxyl radical (OH) proceeds through the formation of an initial addition complex, (CH₃)₂Se·OH. This intermediate adduct serves as a precursor for further decomposition pathways. The primary decomposition routes identified are the formation of CH₃SeOH and a methyl radical (CH₃), or the production of CH₃SeCH₂ and a water molecule (H₂O). Under atmospheric conditions, the dominant products from the DMSe + OH reaction are the CH₃SeCH₂ radical and the (CH₃)₂Se·OH adduct. The latter can be subsequently converted to dimethyl selenoxide (DMSeO). Upon heating, dimethyl selenide undergoes decomposition, emitting toxic selenium fumes nih.govresearchgate.net.

Reactions with Hypobromous Acid (HOBr)

Dimethyl selenide (DMSe) demonstrates high reactivity with the marine oxidant hypobromous acid (HOBr). The reaction proceeds via a 1:1 stoichiometry, where one mole of HOBr reacts with one mole of DMSe. The sole oxidation product identified in this reaction is dimethyl selenoxide (DMSeO). This finding is consistent with studies involving the reaction of DMSe with other oxidants. The reaction is rapid, indicating that it could be a significant pathway for the transformation of biogenically produced volatile selenium compounds in marine environments nih.gov.

The reaction kinetics between various organic selenium compounds and hypobromous acid (HOBr) have been quantified, revealing high reactivity across the board. At a pH of 8, the apparent second-order rate constant for the reaction of dimethyl selenide (DMSe) with HOBr was determined to be (7.1 ± 0.7) × 10⁷ M⁻¹ s⁻¹. This high rate constant underscores the rapid nature of this oxidative transformation nih.govrsc.org. For comparison, the rate constants for other organoselenium compounds under similar conditions were also measured, as detailed in the table below.

| Compound | Apparent Second-Order Rate Constant (k) at pH 8 (M⁻¹ s⁻¹) |

| Dimethyl Selenide (DMSe) | (7.1 ± 0.7) × 10⁷ |

| Dimethyl Diselenide (DMDSe) | (4.3 ± 0.4) × 10⁷ |

| Selenomethionine (B1662878) (SeMet) | (2.8 ± 0.3) × 10⁸ |

| Selenocystine (SeCys₂) | (3.8 ± 0.2) × 10⁷ |

| Diphenyl Selenide (DPSe) | (3.5 ± 0.1) × 10⁷ |

| Diphenyl Diselenide (DPDSe) | (8.0 ± 0.4) × 10⁶ |

Table 1: Apparent second-order rate constants for the reaction of various organic selenium compounds with hypobromous acid (HOBr) at pH 8. Data sourced from multiple studies. nih.govrsc.org

When comparing the reactivity of dimethyl selenide (DMSe) with its sulfur analog, dimethyl sulfide (B99878) (DMS), an interesting trend emerges. Generally, organoselenium compounds are reported to have reaction rate constants that are 1–2 orders of magnitude higher than their corresponding sulfur analogs nih.gov. However, the reaction with hypobromous acid (HOBr) presents an exception. The apparent second-order rate constant for the reaction between DMS and HOBr is approximately 1.2 × 10⁹ M⁻¹ s⁻¹ to 1.6 x 10⁹ M⁻¹ s⁻¹ nih.govacs.org. This value is more than an order of magnitude greater than that of DMSe, which is (7.1 ± 0.7) × 10⁷ M⁻¹ s⁻¹ nih.gov. Even when measured in a simplified seawater matrix, the reactivity of DMS is still about three times higher than that of DMSe nih.gov. This suggests that the reaction with HOBr is a more significant sink for marine DMS than for DMSe nih.govacs.orgethz.ch.

Oxidative Transformations in Catalytic Systems

The oxidative behavior of selenides is central to their role in catalytic cycles. Cyclic selenides, such as trans-3,4-dihydroxyselenolane (DHS), exhibit selenoenzyme-like redox catalytic activity. This activity proceeds through the reversible oxidation of the selenide to its corresponding selenoxide (>Se=O) nih.gov. This catalytic cycle can be harnessed for reactions like the degradation of hydrogen peroxide (H₂O₂) nih.gov. Similarly, organoselenium compounds like diphenyl diselenide can be oxidized by peroxides to form various oxidized species, including seleninic acids, which then act as catalytic oxidants for a range of transformations semanticscholar.orgmdpi.com. The perseleninic acid, with selenium in a +4 oxidation state, is often proposed as the active oxidizing species in these systems, acting as an efficient oxygen transfer agent mdpi.com.

Nucleophilic Reactivity of Dimethyl Selenide

The selenium atom in dimethyl selenide possesses nucleophilic character, enabling it to react with electrophiles. This reactivity is fundamental to the formation of various organoselenium compounds.

Formation of Selenonium Salts

A key manifestation of the nucleophilic character of selenides is the formation of selenonium salts. Selenides react with alkylating agents, such as alkyl halides, to produce selenonium salts, which are compounds containing a positively charged selenium atom bonded to three organic substituents. For instance, organoselenides can catalyze nucleophilic substitution reactions, where the transiently formed selenonium salt acts as a key intermediate or the primary alkylating agent mdpi.comresearchgate.net. This process is facilitated by the ability of the selenide to activate substrates through interactions like chalcogen bonding, making the subsequent displacement reaction more efficient mdpi.comresearchgate.netnih.gov. The synthesis of stable selenonium ylides, another class of important synthetic intermediates, can also be achieved through the deprotonation of the corresponding selenonium salts nih.gov.

Insufficient Scientific Data Available for Dimethyl Selenite (B80905)

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data for the chemical compound dimethyl selenite ((CH₃O)₂SeO) pertaining to the requested topics of chemical reactivity, redox properties, demethylation, thermal decomposition, and photolysis.

The user's request specified a detailed article focusing solely on this compound, structured around a precise outline:

Spectroscopic and Advanced Characterization of Dimethyl Selenium Compounds

Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a fundamental tool for determining the molecular structure of compounds. surfacesciencewestern.com These techniques probe the vibrational modes of a molecule, which are sensitive to its geometry and bonding. surfacesciencewestern.commpg.de

A comparative table of expected vibrational modes for dimethyl selenite (B80905) is presented below, based on general knowledge of related functional groups.

| Vibrational Mode | Expected FTIR Activity | Expected Raman Activity | Approximate Wavenumber (cm⁻¹) |

| Se=O Stretch | Strong | Weak | 800-1000 |

| C-O Stretch | Strong | Moderate | 1000-1200 |

| CH₃ Rocking | Moderate | Weak | 1100-1200 |

| CH₃ Deformation (asymmetric) | Moderate | Weak | ~1450 |

| CH₃ Deformation (symmetric) | Moderate | Weak | ~1380 |

| C-H Stretch | Moderate | Strong | 2800-3000 |

This table is predictive and based on characteristic frequencies of similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. For dimethyl selenite, ¹H, ¹³C, and ⁷⁷Se NMR are particularly informative.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide information about the hydrogen and carbon atoms within the this compound molecule. The chemical shifts of these nuclei are influenced by the electronegativity of the neighboring selenium and oxygen atoms.

While specific ¹H and ¹³C NMR data for this compound were not found, data for common organic compounds and impurities in various deuterated solvents are available. pitt.edusigmaaldrich.comcarlroth.com Based on the structure of this compound, the methyl protons (¹H) would likely appear as a singlet, and the methyl carbons (¹³C) would also present as a single resonance. The exact chemical shifts would depend on the solvent used for the measurement. pitt.edu

Expected NMR Data for this compound:

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~3.5 - 4.5 | Singlet | The exact shift is influenced by the solvent and the oxidation state of selenium. |

| ¹³C | ~50 - 60 | Singlet | The chemical shift reflects the C-O-Se environment. |

This table is an estimation based on typical values for similar organic structures.

Selenium-77 (⁷⁷Se) NMR is a highly sensitive probe of the electronic environment around the selenium atom. researchgate.net The chemical shift of ⁷⁷Se spans a wide range, making it an excellent tool for distinguishing between different selenium species. organicchemistrydata.org The chemical shift is highly dependent on the oxidation state and the nature of the substituents bonded to the selenium atom. researchgate.net

For organoselenium compounds, ⁷⁷Se NMR chemical shifts can vary significantly. For instance, selenides typically resonate in a different region compared to selenoxides or seleninic acids. organicchemistrydata.orgresearchgate.net While a specific ⁷⁷Se NMR chemical shift for this compound is not provided in the search results, it is expected to fall within the range characteristic of selenite esters. The chemical shifts for selenoxides, for example, have been reported to be around 841-852 ppm. mdpi.com

Mass Spectrometry (e.g., GC-MS, MIMS, ESI-MS/MS) for Species Identification and Metabolite Profiling

Mass spectrometry (MS) is a crucial technique for identifying and quantifying volatile and non-volatile selenium compounds. Various ionization and separation methods are employed depending on the sample matrix and the target analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile selenium compounds like dimethyl selenide (B1212193) and dimethyl diselenide, which are metabolites of selenite. nih.govnih.govnih.gov In such studies, a cryotrapping or solid-phase microextraction (SPME) step is often used to pre-concentrate the volatile species before they are introduced into the GC-MS system. nih.govnih.gov

Membrane Inlet Mass Spectrometry (MIMS) allows for the in situ monitoring of volatile metabolites in biological systems with minimal sample preparation, reducing the risk of analyte loss. rsc.orgresearchgate.net For instance, MIMS has been used to identify dimethyl diselenide as a major volatile product from the incubation of methylseleninic acid with hepatocytes. rsc.orgresearchgate.net

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a soft ionization technique often coupled with liquid chromatography (LC) for the analysis of more polar and less volatile selenium compounds. acs.org This technique is valuable for studying the metabolism of selenium compounds in biological fluids.

The fragmentation patterns observed in the mass spectra provide structural information that aids in the positive identification of the selenium species. For example, in the analysis of volatile selenium compounds from bacterial cultures, GC-MS was used to identify dimethyl selenide and dimethyl diselenide. nih.gov

X-ray Absorption Spectroscopy (XAS) for Selenium Speciation in Complex Matrices

X-ray Absorption Spectroscopy (XAS) is a powerful, non-destructive technique for determining the chemical form (speciation) and local coordination environment of selenium in complex biological and environmental samples without the need for extensive sample preparation. scispace.comnih.gov XAS is particularly useful because it can analyze samples in various states (solid, liquid, or gas). nih.gov

X-ray Absorption Near Edge Structure (XANES) refers to the region of the XAS spectrum near the absorption edge. The energy and features of the XANES spectrum are highly sensitive to the oxidation state and coordination chemistry of the absorbing atom. researchgate.netnih.gov This makes XANES a valuable "fingerprinting" tool for identifying different selenium species. osti.govresearchgate.net

In studies of selenium metabolism, XANES has been used to differentiate between inorganic forms like selenite and selenate (B1209512), and various organic selenium compounds such as selenomethionine (B1662878) and selenocysteine (B57510) in plant and animal tissues. scispace.comcas.cz The absorption edge energy shifts to higher values with an increasing oxidation state of selenium. researchgate.net For example, the Se K-edge XANES spectra can distinguish between Se(-II), Se(0), Se(IV), and Se(VI) oxidation states. researchgate.netnih.gov Although specific XANES data for pure this compound is not presented, its spectrum would be characterized by a specific absorption edge energy and peak shape corresponding to the Se(IV) oxidation state within an organoselenium context.

Based on the conducted research, there is no specific information available in the search results regarding the Extended X-ray Absorption Fine Structure (EXAFS) analysis or structural parameters from gas electron diffraction and microwave spectroscopy for the chemical compound This compound .

The search results frequently provide data for related but distinct compounds, namely selenite (the inorganic ion, SeO₃²⁻) and its metabolic products, or dimethyl selenide ((CH₃)₂Se). For instance, studies using EXAFS have focused on the transformation of selenite within biological systems, identifying Se-Se and Se-S bonds in resulting substances like elemental selenium and selenodiglutathione (B1680944), rather than analyzing this compound itself. nih.gov Similarly, structural studies using microwave spectroscopy and gas electron diffraction have been performed on dimethyl selenide, not this compound. taylorandfrancis.comosti.gov

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for this compound under the specified outline headings.

Theoretical and Computational Chemistry Studies of Dimethyl Selenium Compounds

Quantum Chemical Calculations for Geometrical Optimization and Electronic Structure

Quantum chemical calculations are fundamental for predicting the three-dimensional structure (geometrical optimization) and the distribution of electrons (electronic structure) of a molecule. These calculations determine key parameters such as bond lengths, bond angles, and dihedral angles, which define the molecule's shape and energetics.

Density Functional Theory (DFT) has become a standard method in computational chemistry due to its balance of accuracy and computational cost. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and ωB97X-D are commonly employed.

Interactive Table: Representative Geometrical Parameters for Dimethyl Selenite (B80905) (Hypothetical DFT Calculation) Note: The following table illustrates the type of data generated from a DFT geometry optimization. Specific values for dimethyl selenite are not available in the cited literature and are marked "N/A" to prevent speculation.

| Parameter | Atom Connection | Calculated Value |

| Bond Lengths (Å) | ||

| Se=O | N/A | |

| Se-O | N/A | |

| O-C | N/A | |

| **Bond Angles (°) ** | ||

| O=Se-O | N/A | |

| O-Se-O | N/A | |

| Se-O-C | N/A | |

| Dihedral Angles (°) | ||

| C-O-Se-O | N/A |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and high-accuracy composite methods like Gaussian-4 (G4), are derived directly from theoretical principles without the inclusion of experimental data in their formulation. These methods are often used to obtain highly accurate energies and structures, serving as benchmarks for other computational techniques.

Searches of scientific literature did not yield specific studies applying MP2 or G4 methods to the geometrical optimization of this compound. However, these methods are frequently used for selenium compounds to achieve high accuracy. For example, G4 and MP2 have been applied to study the reactions of the related compound dimethyl selenide (B1212193) uni-muenchen.de. Application of these methods to this compound would provide a reliable benchmark for its structural and thermodynamic properties.

Reaction Pathway and Energy Barrier Computations

Computational chemistry is instrumental in mapping the energetic landscape of chemical reactions. This involves identifying the most favorable pathways, the energy of transient intermediates, and the height of energy barriers (activation energies) that control the reaction rate.

A transition state is the highest energy point along a reaction coordinate, representing the "point of no return" between reactants and products. Identifying the geometry and energy of a transition state is crucial for understanding reaction mechanisms and calculating rate constants. Studies on dialkyl selenites show they undergo rapid hydrolysis when reacting with water uni-muenchen.de. A computational analysis of this reaction for this compound would involve locating the transition state for the nucleophilic attack of a water molecule on the selenium atom. While the qualitative reaction is known, specific computational studies detailing the transition state analysis for this compound were not found.

For reactions with multiple possible outcomes, computational methods can predict the most likely products by comparing the energy barriers leading to each potential product channel. This compound is known to be formed when selenium dioxide is dissolved in methanol (B129727) uni-muenchen.de. In the presence of other alcohols, transesterification can occur uni-muenchen.de. Computational studies could elucidate the relative energy barriers for these competing reactions, predicting product distributions under various conditions. However, specific computational predictions of product channels for reactions involving this compound are not detailed in the available literature.

Molecular Orbital Analysis (HOMO/LUMO)

Molecular orbital (MO) theory describes the location and energy of electrons within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's reactivity and electronic properties.

A specific HOMO/LUMO analysis for this compound is not available in the literature, but a related Natural Bond Orbital (NBO) analysis has been performed on the general structure of dialkyl selenites uni-muenchen.de. NBO analysis provides a localized picture of bonding and orbital interactions. This analysis revealed significant stabilizing interactions from the overlap of a p-type lone pair on the ester oxygen atoms with the antibonding σ*(Se–O) orbitals. These delocalization effects are crucial for understanding the electronic structure and stability of the molecule.

Table: NBO Analysis of Donor-Acceptor Interactions in Dialkyl Selenites Source: Based on findings for dialkyl selenite structures uni-muenchen.de.

| Donor Orbital (Lone Pair) | Acceptor Orbital (Antibonding) | Interaction Type | Stabilization Energy (kJ/mol) |

| p-type lone pair on ester Oxygen | σ(Se–O) | n → σ | 51 |

| Second p-type lone pair on ester Oxygen | σ(Se–O) | n → σ | 76 |

Based on a thorough review of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” ((CH₃O)₂SeO) that adheres to the specified outline. The required theoretical and computational data for this specific compound, including its thermodynamic parameters, atmospheric transformation simulations, and predicted spectroscopic signatures, are not present in the indexed research.

The vast majority of computational and theoretical studies on dimethyl selenium compounds focus on the related but structurally distinct molecule, dimethyl selenide ((CH₃)₂Se). This is largely because dimethyl selenide is the most abundant gaseous selenium species emitted from natural sources and plays a significant role in the atmospheric biogeochemical cycle of selenium. researchgate.netcopernicus.orgrsc.org

Consequently, detailed information is available for dimethyl selenide regarding:

Thermodynamic Properties: Experimental values for vapor pressure and enthalpy of vaporization have been determined. osti.gov

Atmospheric Transformations: Numerous studies have used ab initio calculations and global chemistry-climate models (like SOCOL-AERv2) to simulate the atmospheric fate of dimethyl selenide, detailing its reactions with Cl atoms, OH radicals, and molecular halogens. researchgate.netcopernicus.orgrsc.orgnih.govacs.org

Spectroscopic Data: Dimethyl selenide is often used as a reference compound in ⁷⁷Se NMR spectroscopy. nih.govresearchgate.net

In contrast, specific computational data for This compound is not available in the search results. While research exists on the reactions and thermodynamics of the inorganic selenite anion (SeO₃²⁻) cdnsciencepub.comcost-nectar.euresearchgate.net and various metallic or organic selenite compounds, acs.orgresearchgate.netresearchgate.net this information does not pertain to the discrete molecular compound this compound as required by the prompt.

Therefore, the content necessary to populate the requested sections (5.4, 5.5, and 5.6) for this compound specifically cannot be provided.

Environmental Fate and Biogeochemical Cycling of Dimethyl Selenium Compounds

Volatilization from Terrestrial and Aquatic Environments

The volatilization of selenium, primarily as dimethyl selenide (B1212193), is a key mechanism for its removal from terrestrial and aquatic systems. asmr.usnih.gov This process is largely mediated by biological activity, including that of bacteria, fungi, and plants. asm.orgnih.govnih.gov In this process, inorganic selenium forms like selenite (B80905) and selenate (B1209512) are converted into volatile organic forms, which are significantly less toxic. nih.govjuniperpublishers.com For instance, dimethyl selenide is reported to be 500 to 700 times less toxic than its inorganic counterparts. asm.orgjuniperpublishers.com

In terrestrial environments , microorganisms in the soil play a crucial role in the methylation and subsequent volatilization of selenium. asm.orgnih.gov Factors that influence microbial activity, such as temperature, pH, soil moisture, and the presence of organic matter, directly affect the rate of dimethyl selenide production. mdpi.com For example, the rate of volatilization is known to increase with temperature. researchgate.net While both dimethyl selenide (DMSe) and dimethyl diselenide (DMDSe) can be generated, DMSe is the more stable and predominant form found in the atmosphere, as DMDSe tends to be unstable and can be rapidly adsorbed onto soil particles. mdpi.com

In aquatic environments , both microorganisms and aquatic plants (macrophytes) contribute to the volatilization of selenium. asm.orgasmr.us Phytovolatilization is a process where plants take up selenium from the water and convert it into volatile forms like DMSe, releasing it into the atmosphere. asmr.us This makes it an attractive pathway for the phytoremediation of selenium-contaminated waters. asmr.usnih.gov The rate of volatilization from the air-sea interface is influenced by various factors including climatic conditions, salinity, water temperature, and pH. mdpi.com

Transformation and Sorption in Soil and Sediments

Once formed or introduced into the soil and sediment environment, volatile selenium compounds like dimethyl diselenide (DMDSe) undergo further transformations and are subject to sorption processes. researchgate.net DMDSe, in particular, is not a stable end-product in these environments and can be a precursor to other selenium species. researchgate.net

Chemical and Biological Transformations to Non-volatile Selenium Species

Studies on the fate of dimethyl diselenide (DMDSe) in soil show that it is highly susceptible to both chemical and biological transformations that convert it into non-volatile forms. researchgate.net A significant portion of DMDSe added to soil is transformed into nonvolatile organic selenium compounds. researchgate.net Microbial activity plays a key role in these transformations; for instance, microorganisms can convert DMDSe into dimethyl selenide (DMSe), which can then be volatilized. researchgate.net However, a large fraction remains in the soil, accumulating as non-volatile species. researchgate.net

Conversion to Elemental Selenium

A major transformation pathway for dimethyl diselenide in soil is its conversion to elemental selenium (Se⁰). researchgate.net Research has shown that elemental selenium is a primary product formed from the transformation of DMDSe in soil environments. researchgate.net This process is significant because elemental selenium is insoluble and significantly less bioavailable and toxic than soluble selenite or selenate, effectively immobilizing the selenium in the soil matrix. asm.orgresearchgate.net

Sorption Mechanisms and Factors (e.g., soil moisture, organic matter, clay content)

Sorption is a critical process that affects the mobility of selenium species in soils and sediments. Dimethyl diselenide has been shown to be highly sorbed onto soil particles. researchgate.net The mobility of selenium compounds is species-dependent, with selenite (SeO₃²⁻) being more strongly adsorbed to soil components than selenate (SeO₄²⁻). usgs.gov

Several factors influence the sorption of selenium compounds:

Soil Moisture: The moisture content of the soil impacts the rate of volatilization and transformation. mdpi.com In flooded soils and sediments, the accumulation and transformation of DMSe may be more pronounced, leading to lower volatilization rates. researchgate.net

Organic Matter: Organic matter in soil can bind with selenium species. ag.gov For instance, selenium can be associated with or occluded within organic materials. acs.org

Clay Content: The mineral composition of the soil, including clay content, influences sorption. Selenite, for example, adsorbs to iron and aluminum oxides commonly found in the clay fraction of soils.

Atmospheric Chemistry and Degradation Pathways

Once volatilized, dimethyl selenide (DMSe) enters the atmosphere, where it participates in a series of chemical reactions that determine its atmospheric lifetime and fate. ag.gov Its atmospheric chemistry is often compared to that of its sulfur analog, dimethyl sulfide (B99878) (DMS). mdpi.com The degradation of DMSe is primarily driven by reactions with atmospheric oxidants. ag.govresearchgate.net

Gas-Phase Reactions with Atmospheric Oxidants (e.g., OH radical, O₃, NO₃ radicals, Cl atoms)

Dimethyl selenide reacts with several key atmospheric oxidants, leading to its removal from the gas phase and the formation of secondary products.

OH Radical: The reaction with the hydroxyl (OH) radical is a dominant daytime degradation pathway for dimethyl selenide. ag.govresearchgate.net

Ozone (O₃): Ozonolysis is another significant degradation pathway. The reaction of DMSe with ozone produces dimethyl selenoxide (CH₃Se(O)CH₃). researchgate.net The atmospheric lifetime of DMSe with respect to reaction with ozone (at a concentration of 20 ppbv) is estimated to be around 7.6 hours. researchgate.netresearchgate.net

NO₃ Radicals: During the nighttime, the nitrate (B79036) (NO₃) radical becomes an important oxidant for dimethyl selenide. ag.govresearchgate.net

Cl Atoms: In marine or coastal environments where chlorine atom concentrations can be significant, the reaction with Cl atoms is a very fast and important sink for DMSe. researchgate.netresearchgate.net The reaction is much faster than with other oxidants and proceeds via the formation of an adduct. researchgate.netresearchgate.net

The products of these oxidation reactions, such as dimethyl selenoxide and methylselinic acid (CH₃Se(O)OH), can serve as atmospheric tracers for methylated selenium compounds. researchgate.net These reactions are crucial for understanding the atmospheric distribution and eventual deposition of selenium back to terrestrial and aquatic environments. researchgate.net

Interactive Data Table: Atmospheric Reactions of Dimethyl Selenide

Below is a summary of the kinetic data for the gas-phase reactions of dimethyl selenide with major atmospheric oxidants.

| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime | Products |

| OH Radical | 1.7 x 10⁻¹⁰ | ~16 hours | Dimethyl selenoxide, other products |

| Ozone (O₃) | 7.4 x 10⁻¹⁷ | ~7.6 hours (at 20 ppbv O₃) researchgate.netresearchgate.net | Dimethyl selenoxide (CH₃Se(O)CH₃) researchgate.net |

| NO₃ Radical | 6.5 x 10⁻¹² | ~1.3 hours | Dimethyl selenoxide, other products |

| Cl Atom | 5.0 x 10⁻¹⁰ | Variable (region dependent) | Adduct (CH₃Se(Cl)CH₃) researchgate.net |

Note: Atmospheric lifetimes are estimates and can vary significantly based on oxidant concentrations, temperature, and other atmospheric conditions.

Photolysis and Hydrolysis Pathways

The atmospheric degradation of dimethyl selenide is primarily driven by photochemically initiated oxidation processes rather than direct photolysis or hydrolysis. While dimethyl selenide is a volatile liquid, its breakdown in the environment is not significantly dictated by direct reaction with water (hydrolysis). doubtnut.com

The primary pathway for its atmospheric removal is through photolysis-driven reactions, specifically oxidation by hydroxyl radicals (OH), ozone (O₃), and potentially chlorine atoms (Cl). researchgate.netnih.govacs.org Laser-induced photolysis experiments have shown that the process involves the cleavage of the carbon-selenium bonds. nih.gov UV laser photolysis of dimethyl selenide can yield selenium atoms and methyl fragments, initiating a series of reactions. nih.gov For instance, KrF laser-induced photolysis at 248 nm results in the cleavage of both C-Se bonds, producing ethane (B1197151) as a major gaseous product. nih.gov

Flash thermolysis, a related process, yields selenoformaldehyde and methane. openaccessjournals.com However, in the atmosphere, the dominant degradation is initiated by reaction with oxidants produced photochemically.

Modeling of Atmospheric Lifetimes and Dispersion

The atmospheric lifetime of dimethyl selenide is a critical parameter in models that describe the global biogeochemical cycle of selenium, as it determines how far the compound can be transported from its source. ethz.chethz.ch Its lifetime is relatively short due to rapid oxidation, limiting significant inter-hemispheric or stratospheric transport. researchgate.netethz.ch

Modeling studies rely on reaction rates with key atmospheric oxidants to calculate lifetimes. The lifetime (τ) is determined by the concentration of the oxidant and the corresponding rate constant.

Reaction with OH radicals and O₃: During the daytime, reactions with OH radicals and ozone are the primary removal mechanisms, resulting in a chemical degradation lifetime of only a few hours. researchgate.net

Reaction with Ozone (O₃): The ozonolysis of dimethyl selenide proceeds with a rate constant of (7.4 ± 2.2) × 10⁻¹⁷ cm³ molec⁻¹ s⁻¹ at 26 ± 1 °C. nih.govacs.org At a typical atmospheric ozone concentration of 20 ppbv, this corresponds to an atmospheric lifetime of approximately 7.6 hours. nih.govacs.org The primary product of this reaction is dimethyl selenoxide. nih.govacs.org

Global Atmospheric Lifetime: A global model estimated the median atmospheric lifetime of selenium (with dimethyl selenide as a major component) to be 4.4 days, with a range of 2.9 to 6.4 days, depending on uncertainties in input parameters like oxidation rates. researchgate.netethz.ch This lifetime suggests that long-range atmospheric transport over distances of 2,500–5,000 km can occur. ethz.ch

Atmospheric dispersion models, such as the Gaussian plume model, are used to evaluate the transport and diffusion of effluents like dimethyl selenide from their source. aerb.gov.inresearchgate.net These models incorporate factors like wind speed, atmospheric stability, and deposition processes to predict downwind concentrations. epa.gov

Table 1: Modeled Atmospheric Lifetimes of Dimethyl Selenide with Respect to Key Oxidants

| Oxidant | Assumed Concentration | Rate Constant (at ~299K) | Calculated Atmospheric Lifetime | Reference |

|---|---|---|---|---|

| Ozone (O₃) | 20 ppbv | (7.4 ± 2.2) × 10⁻¹⁷ cm³ molec⁻¹ s⁻¹ | 7.6 hours | nih.govacs.org |

| Hydroxyl (OH) | - | - | A few hours (daytime) | researchgate.net |

Microbial Degradation and Detoxification Mechanisms

Microorganisms play a central role in both the formation and degradation of dimethyl selenide. The production of volatile dimethyl selenide from more toxic inorganic selenium oxyanions (selenate and selenite) is a primary detoxification mechanism for many microbes. frontiersin.orgasm.orgshu.ac.uk The resulting dimethyl selenide is 500 to 700 times less toxic than selenite or selenate. asm.org

Formation as Detoxification: A wide range of bacteria and fungi can methylate inorganic selenium. asm.org This process typically involves the reduction of selenate (SeO₄²⁻) or selenite (SeO₃²⁻) to elemental selenium (Se⁰) and then to selenide (Se²⁻), which is subsequently methylated via enzymes like S-adenosylmethionine-dependent methyltransferases. asm.orgosti.gov For example, resting cell suspensions of Corynebacterium can form dimethyl selenide from selenite, selenate, and elemental selenium. osti.govasm.org Methane-oxidizing bacteria can also transform selenite into volatile forms, including dimethyl selenide. shu.ac.uk

Degradation: While many microbes produce dimethyl selenide, some can also degrade it. Bacteria capable of utilizing dimethyl selenide and dimethyl diselenide as their sole carbon source have been isolated from soil. osti.govasm.org This microbial demethylation is a component of the selenium cycle, though it is often considered less prominent than the methylation pathway. asm.org The rate of microbial degradation of dimethyl selenide in soil is dependent on factors like soil type and temperature. nih.gov For instance, the degradation half-life was 9 hours in a sandy loam but 875 hours in a clay loam. nih.gov

Interconversion with Other Selenium Species in Ecosystems

Dimethyl selenide is a key intermediate in the biogeochemical cycling of selenium, participating in numerous interconversion pathways across terrestrial, aquatic, and atmospheric ecosystems. ethz.chontosight.ai Its high volatility makes it a primary vehicle for the transfer of selenium from soil and water to the atmosphere. ontosight.aitaylorfrancis.com

From Inorganic Selenium: The most significant conversion pathway is the biomethylation of inorganic selenium species. Microorganisms in soils, sediments, and water bodies reduce selenate and selenite to selenide, which is then methylated to form volatile dimethyl selenide. ethz.chasm.org

From Organic Selenium: Microbes can also produce dimethyl selenide from organic selenium compounds like selenomethionine (B1662878) and selenocysteine (B57510). asm.orgosti.gov For example, a strain of Corynebacterium can generate dimethyl selenide from both selenomethionine and selenocystine. asm.org

Interconversion with Other Methylated Species: In organisms and the environment, dimethyl selenide can be interconverted with other methylated forms. It can be oxidized to form dimethyl selenoxide and dimethyl selenone. nih.govasm.org It can also be converted to the water-soluble trimethylselenonium (B1202040) ion ((CH₃)₃Se⁺), which is an excretory product in animals. diva-portal.org In some cases, dimethyl selenide can be formed from the demethylation of trimethylselenonium by soil microbes. osti.govasm.org

Atmospheric Conversion: Once in the atmosphere, dimethyl selenide is oxidized back to inorganic forms. Its reaction with ozone produces dimethyl selenoxide, and further reactions with OH radicals are expected to form products like methaneselenic acid, which can then be deposited back onto the Earth's surface, completing the cycle. nih.govacs.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Dimethyl Selenide | (CH₃)₂Se |

| Dimethyl Selenite | (CH₃O)₂SeO |

| Dimethyl Selenoxide | (CH₃)₂SeO |

| Dimethyl Selenone | (CH₃)₂SeO₂ |

| Dimethyl Diselenide | CH₃SeSeCH₃ |

| Ethane | C₂H₆ |

| Methane | CH₄ |

| Ozone | O₃ |

| Selenate | SeO₄²⁻ |

| Selenide | Se²⁻ |

| Selenite | SeO₃²⁻ |

| Selenocysteine | C₃H₇NO₂Se |

| Selenoformaldehyde | CH₂Se |

| Selenomethionine | C₅H₁₁NO₂Se |

Applications of Dimethyl Selenium Compounds in Advanced Materials and Chemical Synthesis

Precursors for Selenium-Containing Materials

Organoselenium compounds are crucial as precursors for creating metal selenide (B1212193) semiconductor materials. rsc.org Their applications have grown significantly due to their utility in organic synthesis and materials science. rsc.orgmdpi.com These compounds can act as electrophiles, nucleophiles, or radicals, which allows for high selectivity in chemical reactions under mild conditions. researchgate.net In materials chemistry, they are used in the molecular precursor-driven synthesis of semiconducting metal chalcogenide nanomaterials and thin films. researchgate.net

Development of Semiconductors

Selenium is a semiconductor with properties that make it valuable for electronic applications. wikipedia.org Its use in photoelectric cells and rectifiers is a principal application. wikipedia.org Organoselenium compounds serve as essential precursors for producing metal selenide semiconductor materials. rsc.org The development of these materials is driven by the need for advanced electronic and optoelectronic devices. researchgate.netontosight.ai

Metal selenides like zinc selenide (ZnSe), cadmium selenide (CdSe), and copper indium gallium diselenide (Cu(Ga,In)Se₂) are important semiconductors derived from selenium precursors. wikipedia.org The synthesis of metal chalcogenide thin films, which have useful optical, mechanical, and electrical properties, is an area of significant research. intimal.edu.my The properties of the resulting semiconductor can be finely tuned by manipulating the shape, size, and composition of the precursor and reaction conditions. researchgate.net For instance, amorphous selenium semiconductors are known to host specific chemical reactions that are integral to their function. asm.org

Fabrication of Photovoltaic Cells

Selenium-containing compounds are integral to the fabrication of advanced photovoltaic cells, where they help to enhance electronic properties and energy conversion efficiency. mdpi.com Selenium itself is an attractive absorber material for thin-film solar cells due to its high absorption coefficient, mobility, and low processing temperature. researchgate.net Historically, the very first solid-state solar cells were based on selenium. researchgate.net

Modern photovoltaic technologies utilize various selenium compounds as precursors. ijert.org For example, selenium is a key component in copper indium gallium diselenide (CIGS) and cadmium selenide (CdSe) thin-film solar cells. researchgate.net The synthesis of these materials often relies on organoselenium precursors to form the active absorber layer. ontosight.airsc.org Research has focused on developing new selenium precursors, such as selenourea (B1239437) and selenium dioxide, to improve the properties of the resulting photovoltaic materials. researchgate.net The choice of precursor can significantly affect the structural, morphological, and optical properties of the final solar cell. researchgate.net

Table 1: Comparison of Materials Used in Photovoltaic Cells

| Material Type | Common Examples | Key Advantages | Reference(s) |

|---|---|---|---|

| Silicon-based | Monocrystalline Silicon, Polycrystalline Silicon | High efficiency, mature technology | nih.gov |

| Thin-Film (Selenium-based) | Copper Indium Gallium Diselenide (CIGS), Cadmium Selenide (CdSe) | High absorption coefficient, tunable bandgaps, flexibility | researchgate.netresearchgate.net |

| Perovskite | Methylammonium Lead Triiodide (MAPbI₃) | High efficiency, low-cost potential, defect tolerance | energy.gov |

| Gallium Arsenide | Gallium Arsenide (GaAs) | Very high efficiency, thermal stability, direct bandgap | nih.gov |

Synthesis of Metal Chalcogenide Nanomaterials and Thin Films

The synthesis of metal chalcogenide nanomaterials is a field of intensive research due to their unique properties and applications in electronics and optics. researchgate.netnju.edu.cn Organoselenium compounds are vital precursors in these syntheses, enabling the creation of metal selenide nanocrystals and thin films under moderate conditions. researchgate.netdntb.gov.ua The use of single-source molecular precursors, which contain both the metal and the chalcogen, is a versatile strategy to control the shape, size, and composition of the final material. dntb.gov.ua

Various organoselenium compounds, including bis(trialkylsilyl) selenides and diorganyl diselenides, have been identified as excellent reagents for transferring selenium to form metal chalcogenide nanoparticles at very low temperatures. rsc.org These precursors offer advantages in creating materials with controlled stoichiometry and even in stabilizing unique metastable phases. rsc.org For example, soluble metal chalcogenide precursors can be used to fabricate arrays of nanodots by spin-coating, followed by thermal decomposition. nih.gov Different selenium precursors, such as elemental selenium, selenium dioxide, and selenourea, can be used to synthesize various metal selenide nanostructures like niobium selenide (NbSe₂) and niobium diselenide (Nb₂Se₉). researchgate.net

Chemical Gas-Phase Deposition Methodologies

Chemical vapor deposition (CVD) and related gas-phase techniques are fundamental for producing high-purity thin films for the electronics industry. muni.cz In this context, volatile organoselenium compounds are used as precursors to deposit selenium-containing layers. acs.org

A specific example involves the flash thermolysis of dimethyl selenite (B80905), which decomposes to produce selenoformaldehyde and methane. openaccessjournals.com This process is distinct from conventional pyrolysis, which typically involves the breaking of the carbon-selenium bond and is influenced by the catalytic action of the deposited selenium. openaccessjournals.com The interaction of laser radiation with gaseous organoselenium precursors is another advanced method used for the chemical deposition of nanostructured materials onto cold surfaces. openaccessjournals.com

The portfolio of volatile selenium precursors for techniques like Atomic Layer Deposition (ALD) has been expanding from traditional compounds like H₂Se to include more complex organoselenium molecules such as bis(trialkylsilyl)selenides. acs.org The choice of precursor is critical as it influences the deposition process and the final properties of the material. beilstein-journals.org

Table 2: Decomposition Products of Selenium Precursors in Gas-Phase Deposition

| Precursor | Decomposition Method | Key Products | Reference(s) |

|---|---|---|---|

| Dimethyl Selenite | Flash Thermolysis | Selenoformaldehyde, Methane | openaccessjournals.com |